REACTION_CXSMILES
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[CH3:1][CH:2](O)C=C.[C:6]([O:9][C:10](=O)[CH3:11])(=[O:8])[CH3:7].N1C=CC=C[CH:14]=1>>[CH3:14][CH:11]([CH:1]=[CH2:2])[CH2:10][O:9][C:6](=[O:8])[CH3:7]
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Name
|
|
Quantity
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0.16 mL
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Type
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reactant
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Smiles
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CC(C=C)O
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Name
|
|
Quantity
|
0.28 mL
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Type
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reactant
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Smiles
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C(C)(=O)OC(C)=O
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Name
|
|
Quantity
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1 mL
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Type
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reactant
|
Smiles
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N1=CC=CC=C1
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Control Type
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UNSPECIFIED
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Setpoint
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50 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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Pyridine is removed
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Type
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WASH
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Details
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by washing with Et2O and 1 N HCl solution
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Type
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DRY_WITH_MATERIAL
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Details
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The organic layer is dried with NaSO4
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Type
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CONCENTRATION
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Details
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concentrated
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Name
|
|
Type
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product
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Smiles
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CC(COC(C)=O)C=C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |